Oxysporone
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Overview
Description
Oxysporone is a natural product found in Pestalotiopsis longiseta with data available.
Scientific Research Applications
Phytotoxic and Antifungal Activities :
- Oxysporone, isolated from Diplodia africana, exhibits significant phytotoxic activity and moderate antifungal activity. Structural features like the dihydrofuropyranone carbon skeleton and the hydroxy group of the dihydropyran ring are crucial for its activity (Andolfi et al., 2014).
- New oxysporone derivatives demonstrate significant activities against various cancer cell lines, suggesting potential applications in cancer research (Du-Qiang Luo et al., 2012).
Virulence Factors in Plant Pathogens :
- As a secondary metabolite of Diplodia africana, oxysporone is a key virulence factor contributing to the pathogen's phytotoxicity. This implies its role in understanding plant-pathogen interactions and potentially in developing plant protection strategies (Evidente et al., 2012).
Evaluation of Antimicrobial Activities :
- Studies have demonstrated the antimicrobial properties of oxysporone and its derivatives, providing insights into their potential as phytotherapeutic agents for controlling soil-borne fungal diseases (Xiaoman Liu et al., 2016).
Antifungal Effectiveness :
- Oxysporone shows a strong inhibitory effect on Fusarium oxysporum, a common plant pathogen, suggesting its utility in agricultural applications (Xie et al., 2020).
properties
Product Name |
Oxysporone |
---|---|
Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(3aS,4R,7aS)-4-hydroxy-3,3a,4,7a-tetrahydrofuro[2,3-b]pyran-2-one |
InChI |
InChI=1S/C7H8O4/c8-5-1-2-10-7-4(5)3-6(9)11-7/h1-2,4-5,7-8H,3H2/t4-,5+,7-/m0/s1 |
InChI Key |
RJIMODGWTUNSPV-BFHQHQDPSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H](C=CO[C@H]2OC1=O)O |
Canonical SMILES |
C1C2C(C=COC2OC1=O)O |
synonyms |
oxysporone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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